

Pilabactam: A Technical Guide to its Beta-Lactamase Inhibition Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam (formerly known as QPX7728) is a novel, ultra-broad-spectrum beta-lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds.[1][2] It is distinguished by its potent inhibitory activity against a wide array of beta-lactamase enzymes, encompassing all four Ambler molecular classes (A, B, C, and D).[1][3] This includes notoriously difficult-to-inhibit metallo-beta-lactamases (MBLs) and serine carbapenemases, positioning **Pilabactam** as a critical agent in the fight against multidrug-resistant Gram-negative bacteria.[3][4] This document provides a comprehensive overview of **Pilabactam**'s inhibition profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflow.

Core Mechanism of Action

Pilabactam exhibits a dual mechanism of action depending on the class of beta-lactamase.

Serine Beta-Lactamases (Classes A, C, and D): Against these enzymes, Pilabactam acts via a two-step, reversible covalent inhibition mechanism.[5] An initial non-covalent complex is formed, which then proceeds to a covalent bond between the boron atom of Pilabactam and the catalytic serine residue in the active site of the beta-lactamase.[5] While the inhibition is reversible, the stability of the Pilabactam-enzyme complex varies, with target residence times ranging from minutes to several hours for different enzymes.[2][6]



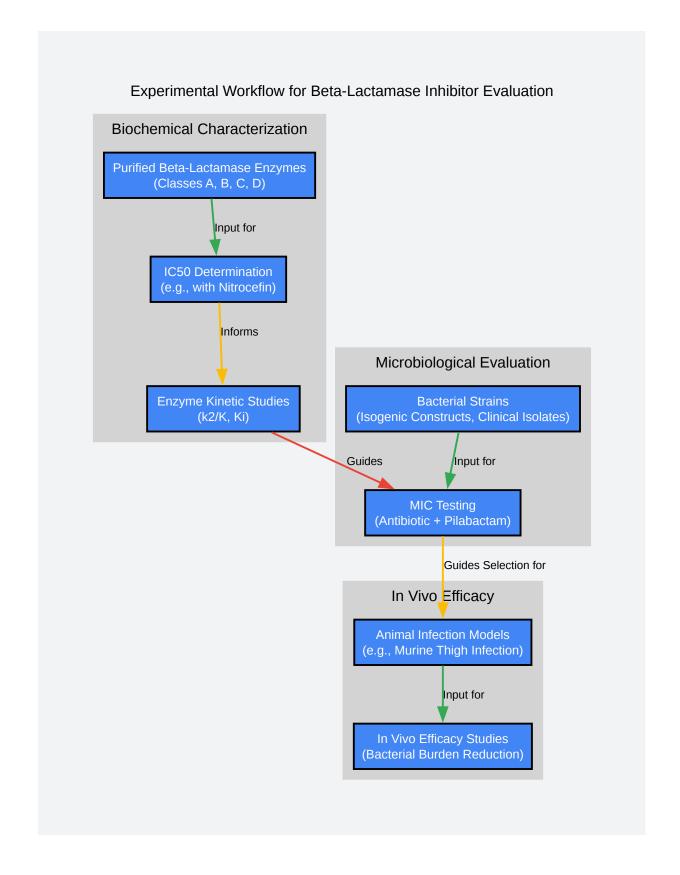




Metallo-Beta-Lactamases (Class B): For MBLs such as NDM, VIM, and IMP, Pilabactam
acts as a competitive inhibitor with fast-on-fast-off kinetics.[2][6]

The following diagram illustrates the inhibitory action of **Pilabactam** on both serine and metallo-beta-lactamases.





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